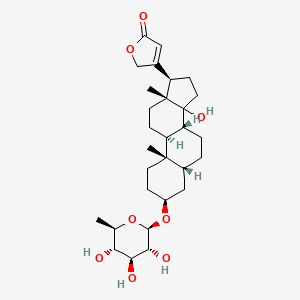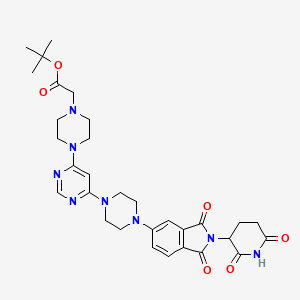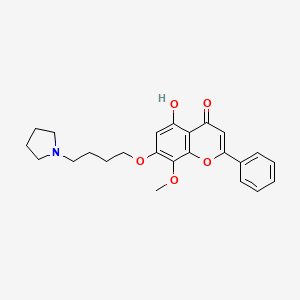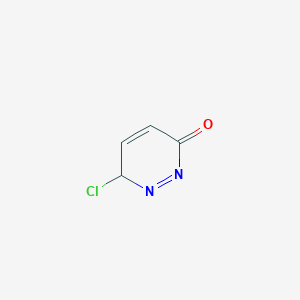
3-chloro-3H-pyridazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-3H-pyridazin-6-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound consists of a six-membered ring containing two nitrogen atoms at positions 1 and 2, and an oxygen atom at position 3, with a chlorine atom attached at position 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-3H-pyridazin-6-one typically involves the cyclization of hydrazine derivatives with appropriate ketones or esters. One common method is the reaction of hydrazine with 1,4-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-chloro-3H-pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridazinone form.
Substitution: The chlorine atom at position 3 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents.
科学研究应用
3-chloro-3H-pyridazin-6-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Pyridazinone derivatives are explored for their therapeutic potential in treating various diseases, such as hypertension, diabetes, and neurological disorders.
Industry: The compound is used in the development of agrochemicals, including herbicides and insecticides.
作用机制
The mechanism of action of 3-chloro-3H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. For example, some pyridazinone derivatives act as inhibitors of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This can result in various physiological effects, such as vasodilation and anti-inflammatory responses.
相似化合物的比较
Similar Compounds
Pyridazin-3(2H)-one: Lacks the chlorine substituent at position 3.
6-phenylpyridazin-3(2H)-one: Contains a phenyl group at position 6 instead of a chlorine atom at position 3.
5-chloro-6-phenylpyridazin-3(2H)-one: Contains both chlorine and phenyl substituents.
Uniqueness
3-chloro-3H-pyridazin-6-one is unique due to the presence of the chlorine atom at position 3, which can influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to undergo nucleophilic substitution reactions, leading to the formation of a wide variety of derivatives with potential pharmacological applications.
属性
分子式 |
C4H3ClN2O |
|---|---|
分子量 |
130.53 g/mol |
IUPAC 名称 |
3-chloro-3H-pyridazin-6-one |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-2-4(8)7-6-3/h1-3H |
InChI 键 |
SRMKXKZQONUSPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N=NC1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


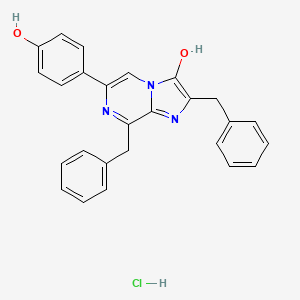
![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)

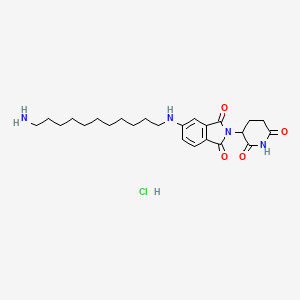

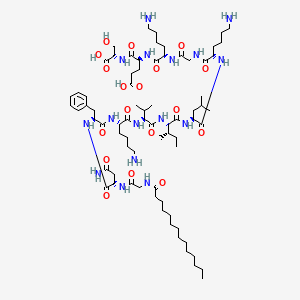
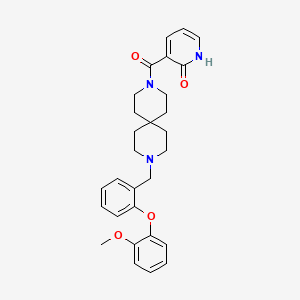
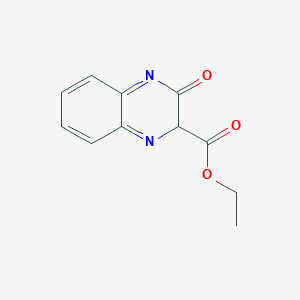
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
